molecular formula C33H42O19 B12089288 Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP

Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP

Cat. No.: B12089288
M. Wt: 742.7 g/mol
InChI Key: CHQFKIZJLSSYAP-LZWHNZSHSA-N
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Description

Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is a complex carbohydrate derivative It is a modified disaccharide, where galactose (Gal) and glucose (Glc) are acetylated at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP involves multiple steps, starting with the protection of hydroxyl groups on galactose and glucose. The acetylation is typically carried out using acetic anhydride in the presence of a base such as pyridine. The beta(1-4) linkage between galactose and glucose is formed using glycosylation reactions, often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using specific glycosyltransferases that facilitate the formation of the beta(1-4) linkage. The acetylation process can be scaled up using continuous flow reactors to ensure consistent quality and yield. Purification is achieved through chromatography techniques to isolate the desired acetylated product.

Chemical Reactions Analysis

Types of Reactions

Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of galactonic acid and glucuronic acid derivatives.

    Reduction: Formation of reduced sugar alcohols.

    Substitution: Formation of amino or thiol derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is used as a model compound to study carbohydrate chemistry, including glycosylation reactions and the behavior of acetylated sugars.

Biology

In biological research, this compound is used to study cell surface interactions, as it mimics natural glycan structures found on cell membranes. It is also used in glycomics to analyze carbohydrate-protein interactions.

Medicine

In medicine, this compound is explored for its potential in drug delivery systems, where its acetylated structure can enhance the stability and bioavailability of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of bio-based materials and as a precursor for the synthesis of more complex carbohydrates used in food and pharmaceutical industries.

Mechanism of Action

The mechanism of action of Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The acetyl groups enhance the compound’s stability and facilitate its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Galbeta(1-4)GlcNAcbeta(1-3)Galbeta(1-4)Glc-beta-pNP
  • Galbeta(1-3)GlcNAcbeta(1-3)Galbeta(1-4)Glc-beta-pNP

Uniqueness

Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This acetylation enhances its stability and modulates its interactions with biological molecules, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C33H42O19

Molecular Weight

742.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1

InChI Key

CHQFKIZJLSSYAP-LZWHNZSHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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